Halaminol A

Description

Significance of Marine Natural Products in Contemporary Scientific Discovery

The world's oceans harbor an immense diversity of life, representing a vast and largely untapped resource for the discovery of novel chemical entities. researchgate.netresearchgate.net Marine organisms, having evolved in complex and competitive ecosystems, produce a wide array of secondary metabolites with unique structural features and potent biological activities not found in their terrestrial counterparts. researchgate.netpharmaceutical-journal.com This chemical diversity is a direct result of evolutionary pressures that have led to the development of sophisticated chemical defense mechanisms. researchgate.net

These marine natural products (MNPs) have become increasingly significant in contemporary scientific discovery, particularly in the field of drug development. studysmarter.co.uknih.gov With their novel structures, MNPs often interact with biological targets through new mechanisms of action, making them promising candidates for treating a range of human diseases, including cancer, infectious diseases, and inflammatory conditions. researchgate.netpharmaceutical-journal.comnih.gov While challenges in the collection, isolation, and supply of these compounds exist, advancements in technology continue to facilitate the exploration of marine biodiversity for new therapeutic leads. nih.govnih.gov The unique chemical scaffolds provided by marine sponges, tunicates, and microorganisms offer a continuous stream of inspiration for medicinal chemistry and the development of new pharmaceuticals. nih.govresearchgate.net

Overview of Halaminol A: Historical Context and Research Trajectory

This compound is a marine-derived natural product classified as an amino alcohol lipid. nih.govnih.gov It was identified from extracts of marine sponges belonging to the genus Haliclona. nih.govnih.gov The investigation into the biological properties of extracts from Haliclona sp. led to the isolation of this compound as a major compound within the biologically active fractions. researchgate.netnih.gov

Initial research into this compound revealed a range of biological activities. It was first noted for its anti-fungal activity against Trichophyton mentagrophytes and Cladosporium resinae, as well as for its anti-fouling properties. nih.gov More recent research has focused on its potential as an anthelmintic agent. In studies screening marine invertebrate extracts for activity against the parasitic nematode Haemonchus contortus, a significant pest in livestock, fractions containing this compound demonstrated notable effects. nih.govnih.gov While its potency in inhibiting larval development and motility was found to be limited in initial assays, these findings have opened avenues for further investigation and potential optimization through medicinal chemistry. researchgate.netnih.govnih.gov The identification of this compound in a large-scale screening of a natural product library further underscored its potential as a nematicidal agent. acs.org

Biological Activities of this compound

| Activity Type | Target Organism/Assay | Observed Effect | Reference |

|---|---|---|---|

| Anthelmintic | Haemonchus contortus (parasitic nematode) | Limited potency in inhibiting larval development and motility. Complete inhibition of L4 development at 500 µM. | nih.govnih.gov |

| Anti-fungal | Trichophyton mentagrophytes | Inhibitory activity. | nih.gov |

| Anti-fungal | Cladosporium resinae | Inhibitory activity. | nih.gov |

| Anti-fouling | Not specified | Demonstrated anti-fouling properties. | nih.gov |

Methodological Frameworks in this compound Research

The study of this compound has employed a range of established and advanced scientific methodologies common in the field of natural product chemistry.

Bioassay-Guided Fractionation: This foundational technique was crucial for the isolation of this compound. It involves the systematic separation of a crude biological extract into simpler fractions. Each fraction is tested for a specific biological activity (e.g., anthelmintic effects), and the most active fractions are selected for further purification until the pure, active compound is isolated. researchgate.netnih.gov

High-Throughput Screening: The potential of this compound as a nematicide was also identified through the screening of large, diverse natural product libraries. acs.org This methodology allows for the rapid assessment of thousands of compounds for a specific biological activity, accelerating the discovery of promising new chemical entities from natural sources. acs.org

Total Synthesis: While not yet reported specifically for this compound in the provided sources, total synthesis represents a critical methodological framework in natural product research. nih.govresearchgate.net This process involves the complete chemical synthesis of a natural product from simple, commercially available starting materials. Achieving a total synthesis confirms the proposed structure of the compound and, more importantly, provides a renewable source for further biological testing and the creation of analogues for structure-activity relationship (SAR) studies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

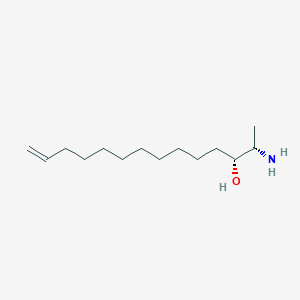

(2S,3R)-2-aminotetradec-13-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,13-14,16H,1,4-12,15H2,2H3/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWPMNOQFSPVII-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Investigations of Halaminol a

Putative Biosynthetic Pathways for Amino Alcohol Lipids

Amino alcohol lipids represent a diverse group of molecules, often characterized by the presence of both amino and hydroxyl functional groups within a lipidic structure. While the precise biosynthetic pathway for Halaminol A has not been fully detailed, its classification as an amino alcohol lipid suggests it shares common synthetic routes with related compounds, such as sphingolipids gerli.com.

The biosynthesis of sphingolipids, a well-studied class of amino alcohol lipids, typically initiates with the condensation of the amino acid L-serine with palmitoyl-CoA. This reaction, catalyzed by the enzyme serine-palmitoyltransferase (SPT), forms 3-ketodihydrosphingosine, which is then reduced to sphinganine (B43673) (a long-chain base) gerli.com. Other fatty acyl-CoAs can also serve as precursors, leading to sphingoid bases with varying chain lengths gerli.com. These long-chain bases are subsequently acylated to form ceramides, which are fundamental building blocks for more complex sphingolipids gerli.combu.edu.

Furthermore, simpler amino alcohols, such as ethanolamine (B43304), can be utilized by microorganisms for lipid synthesis. Ethanolamine can be converted to ethanolamine phosphate, a precursor for phospholipids (B1166683) like phosphatidyl ethanolamine and phosphatidyl choline (B1196258) gerli.com. Studies on various bacteria have demonstrated the incorporation of labeled ethanolamine into lipid fractions, indicating its role in the biosynthesis of both fatty acid and base moieties within lipids nih.gov. Given that this compound is an amino alcohol lipid, it is plausible that its synthesis involves similar enzymatic processes, potentially incorporating amino alcohol precursors into complex lipid structures.

Table 1: Related Amino Alcohol Lipids and Their General Sources

| Compound Name | Chemical Class | Primary Known Sources |

| This compound | Amino alcohol lipid | Marine sponges griffith.edu.aumdpi.comresearchgate.netup.pt |

| Sphingosine | Sphingoid base (amino alcohol) | Animals, plants, bacteria gerli.com |

| Phytosphingosine | Sphingoid base (amino alcohol) | Plants, yeast, animal tissues gerli.com |

| Palmitoleamide | Fatty acid amide | Zingiber species mdpi.com |

| Ethanolamine | Amino alcohol | Precursor for phospholipids gerli.com |

Table 2: General Precursors and Pathways in Amino Alcohol Lipid Biosynthesis

| Pathway Stage / Precursor | Key Molecules Involved | General Enzymatic Processes |

| Initiation | L-Serine, Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | Condensation reaction catalyzed by Serine-Palmitoyltransferase (SPT) gerli.com |

| Chain Elongation | Sphinganine, other fatty acyl-CoAs | Reduction, acylation, and potential further chain elongation gerli.combu.edu |

| Complex Lipid Formation | Ceramides, Ethanolamine, Phosphoethanolamine | Acylation, incorporation into phospholipids (e.g., phosphatidyl ethanolamine) and other complex lipid structures gerli.comnih.gov |

| Microbial Lipid Synthesis | Ethanolamine, Acetate | Microbial metabolism and incorporation into lipid fractions nih.gov |

Elucidation of Enzymatic Mechanisms in this compound Formation

The specific enzymatic machinery responsible for the biosynthesis of this compound remains an area requiring further investigation. While general pathways for amino alcohol lipid synthesis are understood, the precise enzymes, cofactors, and reaction mechanisms that lead to the formation of this compound have not been definitively identified in the scientific literature.

The broader synthesis of complex lipids involves a repertoire of enzymes, including acyltransferases that esterify fatty acyl chains onto alcohol or amine groups, forming essential membrane lipids such as diacyl phospholipids acs.org. For sphingoid base synthesis, the initial condensation step is critically regulated by SPT gerli.com. The intricate nature of secondary metabolite production in marine organisms often points to complex, multi-enzyme systems or pathways that are yet to be fully characterized. Future research employing advanced omics technologies, such as genomics, transcriptomics, and proteomics, in conjunction with biochemical assays, will be essential to pinpoint the specific enzymes and genes involved in this compound biosynthesis.

Contribution of Symbiotic Microorganisms to this compound Biosynthesis

Marine sponges harbor diverse communities of bacteria, fungi, and archaea, many of which are known producers of bioactive secondary metabolites rsc.org. Studies have shown that compounds isolated from sponges often share structural similarities with metabolites produced by associated bacteria, suggesting a microbial origin rsc.org. While the specific microbial symbionts responsible for this compound production have not been identified, it is highly probable that bacteria or other associated microbes within the sponge's tissues are the primary producers of this amino alcohol lipid. This microbial contribution is a key aspect of understanding the ecological role and potential for sustainable production of compounds like this compound.

Metabolic Profiling and Environmental Factors Influencing Biosynthesis

Metabolomics, the comprehensive study of small molecules within a biological system, offers powerful tools to investigate how environmental factors influence the production of natural products frontiersin.orgresearchgate.netnih.gov. Environmental variables such as seasonal changes, temperature, pH, nutrient availability, and exposure to stressors can significantly modulate an organism's metabolic output frontiersin.orgnih.govmedrxiv.org.

Studies on various organisms, including plants, have demonstrated that environmental stresses, such as pathogen attack or drought, can trigger changes in primary and secondary metabolism, leading to the accumulation of specific metabolites, including fatty acids, as part of a defense response mdpi.com. Similarly, in marine organisms, factors like pH variations have been shown to alter metabolite production frontiersin.org.

While specific environmental conditions that directly regulate this compound biosynthesis are not yet elucidated, the general principles of metabolomics suggest that its production is likely influenced by the marine environment. Research exploring the effects of environmental stress on this compound-producing organisms could reveal key factors that modulate its synthesis researchgate.net. Understanding these influences is vital for optimizing the discovery and potential cultivation of such compounds, whether through direct harvesting or biotechnological approaches.

Chemical Synthesis Approaches to Halaminol a and Its Analogs

Total Synthesis Strategies for Halaminol A

The synthesis of a complex natural product like this compound requires careful planning to control the stereochemistry of its chiral centers and efficiently construct its long aliphatic chain.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed.

A primary disconnection strategy would target the carbon-nitrogen bond of the amino alcohol moiety. This approach simplifies the molecule into two key fragments: a long-chain aliphatic portion containing an electrophilic group (such as an epoxide) and a simple nitrogen-based nucleophile. This is a common and effective strategy for building amino alcohols. nih.govorganic-chemistry.org

Another key disconnection could break the long carbon chain at a strategic point, allowing for the assembly of the backbone through powerful carbon-carbon bond-forming reactions like Wittig reactions or Grignard couplings. The chiral centers could be introduced either before or after the chain assembly. A hypothetical retrosynthetic analysis is outlined below:

Figure 1: Hypothetical Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis could begin with smaller, readily available building blocks, which are then coupled to form the main carbon skeleton. The crucial amino alcohol functionality would be installed in a later step, often involving the opening of an epoxide ring to ensure the correct regiochemistry and stereochemistry.

Achieving the correct absolute and relative stereochemistry of the chiral centers is a critical challenge in the synthesis of natural products. For a molecule like this compound, several powerful asymmetric synthesis methods could be employed.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or carbohydrates, as starting materials. For instance, a precursor like L-serine or a related chiral amino acid could provide the foundational stereocenter from which the rest of the molecule is elaborated. researchgate.net

Substrate-Controlled Synthesis: In this strategy, a pre-existing stereocenter in the molecule directs the stereochemical outcome of subsequent reactions. For example, an asymmetric epoxidation of an allylic alcohol precursor could set one stereocenter, which then directs the stereoselective introduction of the second chiral center during the epoxide opening.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods for installing chirality. The Sharpless Asymmetric Epoxidation or Asymmetric Dihydroxylation could be used to create the chiral alcohol centers on the aliphatic chain with high enantioselectivity. diva-portal.org Similarly, asymmetric amination reactions, such as enantioselective radical C-H amination, offer a direct route to installing the chiral amine. nih.gov A chiral copper catalyst, for example, can mediate enantioselective hydrogen atom transfer (HAT) to generate a carbon radical that is then trapped to form the C-N bond with high stereocontrol. nih.gov

These methods provide a robust toolkit for chemists to construct the specific stereoisomer of this compound found in nature.

Synthesis of this compound Analogs and Derivatives

Although the potency of this compound against certain parasites is limited, its unique structure makes it an attractive scaffold for medicinal chemistry. nih.gov The synthesis of analogs and derivatives is crucial for conducting structure-activity relationship (SAR) studies to optimize its biological profile.

Rational design involves making targeted modifications to a lead compound's structure to improve its properties, such as efficacy, selectivity, or metabolic stability. drugdesign.orgmdpi.com For this compound, several design principles could guide the development of new analogs:

Modification of the Aliphatic Chain: The length and degree of saturation of the long lipid tail could be systematically varied. Shortening or lengthening the chain, or introducing sites of unsaturation (double or triple bonds), could impact how the molecule interacts with biological membranes or target proteins.

Variation of the Amino Alcohol Headgroup: The stereochemistry of the amino and alcohol groups could be inverted to probe the importance of the natural configuration for bioactivity. The amine could also be derivatized to form amides, sulfonamides, or quaternary ammonium (B1175870) salts to alter its polarity and hydrogen bonding capacity.

Introduction of Functional Groups: Adding functional groups, such as halogens, hydroxyl groups, or aromatic rings, at various positions along the aliphatic chain could introduce new interactions with a biological target and improve potency.

These rationally designed changes allow researchers to systematically map the pharmacophore—the essential features of the molecule required for its biological activity.

Synthesizing a library of this compound analogs would rely on a flexible synthetic route that allows for late-stage diversification. rsc.org An efficient total synthesis route would provide advanced intermediates that can be readily modified.

Chain Variation: Analogs with different chain lengths could be synthesized by using different aliphatic aldehydes or phosphonium (B103445) ylides in a Wittig-type coupling reaction early in the synthesis.

Amine Derivatization: The primary amine of a synthetic this compound intermediate is a versatile handle for modification. It can be easily acylated with various acyl chlorides or anhydrides to produce a range of amides. Reductive amination could be used to introduce different alkyl groups on the nitrogen.

Alcohol Modification: The secondary alcohol can be esterified or converted into an ether to explore the impact of modifying this functional group. Oxidation of the alcohol to a ketone would provide another point for diversification.

By employing these methodologies, a diverse library of this compound analogs could be generated, providing crucial insights into its mechanism of action and potentially leading to the development of more potent and selective therapeutic agents.

Biological Activity Profiling and Mechanistic Studies of Halaminol a

Antifouling Activity and Ecological Mechanisms

Marine organisms, particularly sessile invertebrates like sponges, synthesize a diverse array of secondary metabolites that play crucial roles in their ecological interactions, including defense against predation and competition for space. Halaminol A, identified from Haliclona species, is one such compound demonstrating potent antifouling properties.

This compound has been shown to influence the settlement and metamorphosis of marine invertebrate larvae. Studies indicate that while this compound can induce rapid larval settlement in certain species, it subsequently prevents the completion of metamorphosis at a specific developmental stage nih.govresearchgate.netsci-hub.se. This dual effect—promoting initial settlement while inhibiting further development—effectively prevents the larvae from establishing a permanent fouling community.

The antifouling efficacy of this compound extends across a range of phylogenetically diverse benthic metazoan larvae. Research has demonstrated that this compound exerts similar inhibitory effects on the settlement and metamorphosis of larvae from various marine phyla, including ascidians, sponges, polychaetes, gastropods, and bryozoans nih.govresearchgate.netresearchgate.net. This broad-spectrum activity suggests a conserved biological target or pathway involved in larval development across these different invertebrate groups. For instance, in ascidian larvae, this compound induces settlement but halts metamorphosis at a precise stage, leading to mortality researchgate.net.

The ecological role of this compound is intrinsically linked to the prevention of epibiosis, the colonization of surfaces by other organisms, which is a key component of biofouling nih.govcoastalwiki.org. By inhibiting larval settlement and metamorphosis, this compound contributes to the sponge's ability to maintain its surface free from overgrowth by competing organisms researchgate.netresearchgate.netmdpi.com. This natural mechanism of preventing biofouling highlights its potential as a non-toxic antifouling agent for marine applications, offering an alternative to conventional biocidal coatings frontiersin.org.

Table 1: Antifouling Activity of this compound on Marine Larvae

| Larval Type | Effect on Settlement | Effect on Metamorphosis | Reference(s) |

| Ascidian | Induces rapid settlement | Inhibits completion | nih.govresearchgate.netsci-hub.seresearchgate.net |

| Sponge | Inhibits settlement | Inhibits metamorphosis | nih.govresearchgate.netresearchgate.net |

| Polychaete | Inhibits settlement | Inhibits metamorphosis | nih.govresearchgate.netresearchgate.net |

| Gastropod | Inhibits settlement | Inhibits metamorphosis | nih.govresearchgate.netresearchgate.net |

| Bryozoan | Inhibits settlement | Inhibits metamorphosis | nih.govresearchgate.netresearchgate.net |

Anthelmintic Efficacy and Proposed Target Mechanisms

Beyond its marine ecological roles, this compound has also been investigated for its potential as an anthelmintic agent, particularly against parasitic nematodes that affect livestock.

This compound, alongside other compounds like fromiamycalin, has been screened for its activity against Haemonchus contortus, a significant gastrointestinal nematode parasite of livestock researchgate.netnih.govresearchgate.netresearchgate.net. In in vitro assays, this compound demonstrated limited potency in inhibiting the motility and development of H. contortus larvae researchgate.netnih.govresearchgate.net. While its direct efficacy was noted as relatively low, the chemical scaffold of halaminols has been suggested for further structure-activity relationship (SAR) studies to potentially optimize activity and selectivity researchgate.net. Extracts from Haliclona species containing this compound showed significant effects on H. contortus larvae, indicating a broader bioactivity within the sponge extracts nih.govresearchgate.net.

Table 2: In Vitro Anthelmintic Activity of this compound Against Haemonchus contortus

| Target Stage/Activity | Reported Potency/Effect | Reference(s) |

| Larval Motility | Limited potency; low inhibition | researchgate.netnih.govresearchgate.net |

| Larval Development | Limited potency; low inhibition | researchgate.netnih.govresearchgate.net |

The free-living nematode Caenorhabditis elegans serves as a valuable model organism for studying anthelmintic mechanisms and for drug discovery due to its physiological and genetic similarities to parasitic nematodes plos.orgplos.orgfrontiersin.orgnih.gov. While specific in vitro data for this compound against C. elegans are not extensively detailed in the provided search results, the compound's presence in studies screening for anthelmintic activity, often in conjunction with H. contortus assays, places it within the broader context of nematode research nih.govresearchgate.netresearchgate.net. The use of C. elegans in such studies aims to elucidate drug targets and mechanisms, which could inform future investigations into this compound's potential anthelmintic properties.

Compound Name Index:

Agelasine alkaloids

Batzelladines O

Batzelladines P

Bis-1-oxaquinolizidine

Fromiamycalin

Haliclonacyclamine A (HA)

Haliclona ciclamine A

this compound

Halaminol C

Halaminol E

Latrunculin A

6,7-epoxylatrunculin A

Thorectolide

Exploration of Potential Molecular Targets and Neuromodulatory Effects

While specific molecular targets for this compound are not extensively detailed in the provided literature, its classification as an alkaloid and its marine origin suggest potential interactions with biological pathways. Some research indicates that compounds with similar structures or derived from marine sources can exhibit neuromodulatory effects researchgate.netnih.gov. However, direct studies investigating this compound's specific impact on the nervous system or its precise molecular targets remain limited in the reviewed sources. Further research is needed to elucidate these aspects of its biological profile.

Antifungal Spectrum of Activity

This compound has demonstrated notable antifungal activity, particularly against specific types of fungi. Its marine origin places it within a class of natural products known for their diverse bioactivities, including antimicrobial properties mdpi.com.

Efficacy Against Filamentous Fungi (Trichophyton mentagrophytes, Cladosporium resinae)

This compound has been specifically reported to possess antifungal activity against the filamentous fungi Trichophyton mentagrophytes and Cladosporium resinae researchgate.netmdpi.com. While specific Minimum Inhibitory Concentration (MIC) values for these particular fungal species against this compound were not explicitly detailed in the provided search results, its efficacy in this regard is established. Studies on related compounds from marine sponges also highlight their potential as antifungal agents mdpi.com.

Modulatory Effects on Cellular Processes

Research has begun to explore how this compound influences cellular functions, particularly in mammalian cell lines and in the context of microbial communication.

Impact on Mammalian Cell Cycle Progression (e.g., HeLa Cells)

Studies have investigated the effects of this compound on mammalian cell cycle progression, specifically using HeLa cells researchgate.net. These investigations involved treating asynchronous HeLa cells with this compound and analyzing the cell populations across different stages of the cell cycle (G1, S, G2) and the presence of cellular debris using Fluorescence-Activated Cell Sorting (FACS). The data indicated that this compound, along with related compounds like haliclonacyclamine A, can influence cell cycle distribution in HeLa cells, suggesting a potential role in modulating cell proliferation researchgate.net. The precise mechanisms by which this compound affects cell cycle progression, such as inducing arrest or apoptosis, require further detailed investigation.

Potential for Quorum Sensing Inhibition

While a direct study on this compound's quorum sensing (QS) inhibition activity was not found, related research on marine-derived compounds has explored this area. For instance, other natural products have shown potential for quorum sensing inhibition, impacting bacterial communication and biofilm formation up.ptnih.govfrontiersin.orgplos.org. These studies suggest that compounds derived from marine organisms could interfere with bacterial signaling pathways. However, specific data confirming this compound's role as a quorum sensing inhibitor is not present in the provided search results.

Compound List:

this compound

Haliclonacyclamine A

Fromiamycalin

Magnolol

Psammaplin A

Bisaprasin

Naringenin

Kaempferol

Quercetin

Apigenin

Eriodictyol

Taxifolin

Harmine

4-Hydroxycinnamic Acid (HA)

S-phenyl-L-cysteine sulfoxide (B87167)

Diphenyl disulfide

Structure Activity Relationship Sar Studies of the Halaminol a Scaffold

Identification of Essential Pharmacophores for Bioactivity

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response uni.lu. Identifying the essential pharmacophores of Halaminol A is a crucial first step in understanding its mechanism of action and guiding the design of more potent derivatives.

This compound possesses a distinct chemical structure characterized by a C14 aliphatic chain with a terminal alkene, an amino group at the C2 position, and a hydroxyl group at the C3 position, with specific stereochemistry at these centers ((2S,3R)-configuration) nih.gov. The identification of its pharmacophore(s) would involve dissecting the contribution of each of these structural elements to its observed bioactivities. For instance:

Amino and Hydroxyl Groups: The presence of the vicinal amino alcohol moiety is a significant feature. SAR studies would investigate whether the basicity of the amino group, the hydrogen-bonding capacity of the hydroxyl group, or their specific spatial arrangement is critical for target interaction.

The process of identifying these pharmacophoric elements typically involves comparing the biological activity of this compound with that of its synthetic analogs where specific functional groups are modified, removed, or altered in their stereochemistry. This comparative analysis helps pinpoint the structural features that are indispensable for bioactivity.

Systematic Chemical Modification for SAR Elucidation

Systematic chemical modification is the cornerstone of SAR studies, enabling researchers to probe the role of specific molecular features in biological activity. For this compound, this would involve synthesizing a series of derivatives where its core structure is altered in a controlled manner.

The known structure of this compound, (2S,3R)-2-aminotetradec-13-en-3-ol, offers several sites for chemical modification:

Amino Group Modifications: The primary amine at C2 can be modified through acylation (e.g., forming amides), alkylation (e.g., forming secondary or tertiary amines), or conversion to other nitrogen-containing functional groups. These changes can alter the molecule's polarity, basicity, and hydrogen-bonding capabilities.

Hydroxyl Group Modifications: The secondary alcohol at C3 can be esterified, etherified, or oxidized. Such modifications can affect hydrogen-bonding interactions and lipophilicity.

Aliphatic Chain Modifications: Alterations to the C14 chain could include varying its length, introducing saturation (removing the double bond), shifting the double bond's position, or adding substituents along the chain. These changes directly impact the molecule's lipophilicity and steric profile.

Stereochemical Variations: Synthesizing epimers or analogs with different stereochemical configurations at C2 and C3 would help determine the stereochemical requirements for optimal activity.

By evaluating the biological activity of these synthesized analogs, researchers can establish a detailed SAR profile for this compound, revealing which structural features are essential, which are beneficial for potency or selectivity, and which might be detrimental. For instance, studies on related antifouling compounds suggest that the presence and nature of methylene (B1212753) chains are critical nih.gov.

Strategies for Optimizing Biological Selectivity and Potency

The ultimate goal of SAR studies is to leverage the gained knowledge to design and synthesize analogs with improved biological properties, specifically enhanced potency and selectivity. Given that this compound's potency has been described as "limited" jst.go.jp, optimization strategies are paramount.

SAR data directly informs these strategies by highlighting which modifications lead to increased activity against the target organism (e.g., H. contortus) or improved anti-fouling efficacy. For example, if SAR studies reveal that increasing the lipophilicity of the aliphatic chain by a certain length enhances binding affinity, chemists can synthesize analogs with longer chains. Conversely, if a particular functional group proves to be detrimental to selectivity, it might be modified or removed.

The optimization process is iterative:

Design: Based on initial SAR findings, new analogs are designed.

Synthesis: These analogs are synthesized using appropriate chemical methodologies.

Testing: The synthesized compounds are tested for their biological activity, potency, and selectivity.

Analysis: The new data is analyzed to refine the understanding of SAR and to guide the design of the next generation of analogs.

This iterative cycle allows for the rational design of this compound derivatives that retain the core structural features responsible for activity while enhancing potency and potentially improving selectivity, thereby leading to more effective compounds for anthelmintic or anti-fouling applications.

Data Tables

While the literature confirms the biological activities of this compound and highlights the necessity for SAR studies, specific quantitative data detailing the biological activity (e.g., IC50 values) of various synthesized this compound analogs is not extensively detailed in the provided search results. Therefore, a data table presenting specific research findings on this compound SAR cannot be generated from the available information.

Compound List:

this compound

Fromiamycalin

Haliclonacyclamine A

Bis-1-oxaquinolizidine

Agelasine alkaloids

Subergorgic Acid (SA)

1-hydroxymyristic acid

12-methylmyristic acid

5-(6-methyloctyl)furan-2(5H)-one

2,4-dibromo-6-(2,4-dibromobenzyl)phenol

3-chloro-2,5-dihydroxybenzylalcohol

Maculalactone A

Thiaplakortones A–D

Zampanolides B–D

Zampanolide E

Aerothionin

Hyrtial

Psammaplin A

Ecological and Biotechnological Implications of Halaminol a Research

Ecological Role in Marine Chemical Ecology

Marine chemical ecology is the study of how chemical compounds mediate interactions between organisms in the marine environment. Marine organisms, particularly sessile invertebrates like sponges, produce a vast array of secondary metabolites. These compounds are not essential for primary metabolic processes but play crucial roles in survival, defense, and communication. Halaminol A, an amino alcohol lipid isolated from marine sponges of the genus Haliclona, is one such secondary metabolite. nih.gov Its presence is a key component of the sponge's strategy to navigate the intense competition for space and resources and to defend against predation and microbial attack in the marine benthic ecosystem.

Marine sponges produce secondary metabolites as a chemical defense against environmental pressures, including predators, parasites, and competitors. nih.gov this compound contributes to the defense of the Haliclona sponge through its known bioactive properties. Research has identified that this compound possesses both anti-fungal and anti-fouling properties. nih.gov

The anti-fungal activity helps protect the sponge from pathogenic fungi present in the marine environment. The anti-fouling capability is particularly critical for sessile organisms. By inhibiting the settlement and growth of other organisms (biofouling) on its surface, the sponge prevents being overgrown by competitors. This chemical defense ensures the sponge maintains access to the water column for filter-feeding and respiration, directly influencing its survival and competitive success in interspecific interactions.

The production of defensive compounds like this compound by sponges can significantly influence the structure and dynamics of marine benthic communities. By chemically deterring the settlement of larvae and the encroachment of competing organisms, sponges like Haliclona sp. can secure and maintain space on the substrate. This success in spatial competition directly affects which other species can coexist in the immediate vicinity.

Advancements in Marine Bioprospecting for Novel Chemical Entities

The discovery of this compound is an example of the success of marine bioprospecting, the systematic search for novel and useful compounds from marine organisms. The process often involves large-scale screening of extracts from diverse marine life to identify bioactive "hits." For instance, this compound was identified as the active component in extracts from the Australian marine sponge Haliclona sp. during a large screening of 2000 extracts from marine invertebrates for anthelmintic activity. nih.gov

While this compound itself showed only limited potency in the specific anthelmintic assays it was tested in, its identification as a bioactive agent validates the bioprospecting approach. nih.gov Such discoveries drive further investigation into the chemical class (amino alcohol lipids) and the source organism. This exploration can lead to the discovery of related compounds with more potent or different activities, expanding the library of novel chemical entities available for potential therapeutic development. The process of isolating, identifying, and characterizing compounds like this compound advances our knowledge of marine natural products and provides new scaffolds for medicinal chemistry. nih.gov

Strategies for Sustainable Supply and Production of this compound

A significant challenge in the development of marine natural products is the "supply problem," where the source organism produces the compound of interest in very small quantities. nih.gov Harvesting sponges from the wild is often ecologically damaging and unsustainable for producing the large amounts of material needed for extensive research and potential commercialization. To overcome this, several strategies are being explored for the sustainable supply of this compound and other marine compounds.

Aquaculture and Cell Culture : One approach is the cultivation of the source organism itself. This can involve in situ aquaculture (sponge farming in the ocean) or developing in vitro cultures of sponge cells. nih.gov While challenging, successful sponge cell cultures could provide a controlled, continuous, and sustainable source of the desired metabolite. nih.gov

Microbial Fermentation : Many compounds originally isolated from sponges are now believed to be produced by symbiotic microorganisms living within the sponge tissue. frontiersin.orgflinders.edu.au If the microbial producer of this compound can be identified, isolated, and cultured, industrial-scale fermentation could be used to produce the compound in large quantities without impacting the sponge population. researchgate.net

Chemical Synthesis : Total chemical synthesis provides a reliable method for producing pure compounds that is independent of the natural source. An enantioselective synthesis approach for lipidic amino alcohols has been developed based on the regioselective opening of enantiomerically enriched long-chain 2,3-epoxy alcohols, providing a potential pathway for the laboratory-based production of this compound and its analogues. docksci.com

Biotechnology and Metabolic Engineering : Advanced biotechnological approaches involve identifying the genes responsible for the biosynthesis of the compound and transferring them into a host organism, such as yeast or bacteria, that is easy to grow. mdpi.com This metabolic engineering approach can be used to create a "cell factory" for the sustainable and scalable production of the target molecule. mdpi.com

These strategies are crucial for ensuring that the exploration of valuable marine compounds like this compound can proceed without harming the marine ecosystems from which they originate.

Q & A

Q. What analytical methods are commonly used to identify and quantify Halaminol A in complex biological matrices?

this compound is typically identified using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and gas chromatography (GC-TOF-MS). Key steps include:

- Sample preparation : Extraction using methanol/water or chloroform/methanol to isolate secondary metabolites.

- Multivariate analysis : Principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to distinguish this compound from co-eluting compounds .

- Validation : Instrument reproducibility is confirmed via quality control sample clustering in PCA score plots to minimize analytical errors .

Q. How is this compound biosynthesized in its natural source, and what experimental approaches validate its pathway?

While specific biosynthesis pathways for this compound are not fully elucidated, studies on related metabolites in Zingiber species suggest:

- Isotopic labeling : Tracing carbon/nitrogen flux in precursor molecules (e.g., amino acids or fatty acids) using - or -labeled substrates.

- Enzyme assays : Isolation of candidate enzymes (e.g., cytochrome P450s) from plant tissues to test substrate specificity.

- Genomic mining : Identification of biosynthetic gene clusters via transcriptomic data from root/rhizome tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in:

- Sample purity : Validate compound identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS), ensuring ≥95% purity.

- Biological models : Standardize assay conditions (e.g., cell lines, exposure time, dose ranges). For example, IC values in cancer cell lines should specify p53 status or metabolic activity .

- Statistical rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design and report p-values with confidence intervals to contextualize significance .

Q. What multivariate statistical approaches are optimal for integrating this compound’s metabolomic data with other omics datasets?

- Data integration : Use supervised methods like multi-block PLS-DA to correlate this compound levels with transcriptomic/proteomic profiles.

- Variable selection : Prioritize metabolites with VIP (variable importance in projection) scores >1.0 and p-values <0.05 to filter noise .

- Pathway mapping : Tools such as MetaboAnalyst or KEGG PATHWAY link this compound to upstream/downstream nodes in metabolic networks.

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic potential while minimizing off-target effects?

- In vitro : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates. Include positive controls (e.g., cisplatin for cytotoxicity).

- In vivo : Apply the 3Rs principle (Replacement, Reduction, Refinement) for animal studies. For example, use zebrafish larvae for high-throughput toxicity screening before rodent models.

- Mechanistic validation : Combine RNA interference (siRNA) or CRISPR-Cas9 knockout models to confirm target specificity .

Methodological Challenges and Solutions

Q. What strategies improve the reproducibility of this compound isolation from plant extracts?

- Column chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate to methanol/water) on C18 or silica gel columns.

- Quality control : Track recovery rates using internal standards (e.g., deuterated analogs) and validate with LC-MS/MS.

- Batch documentation : Record environmental variables (temperature, humidity) and column lot numbers to identify variability sources .

Q. How can researchers differentiate this compound’s structural analogs in MS/MS spectra?

- Fragmentation patterns : Compare collision-induced dissociation (CID) spectra with databases (e.g., MassBank, GNPS).

- Isotopic fine structure : Use high-resolution Orbitrap or TOF detectors to distinguish halogenated or nitrogen-containing analogs.

- Synthetic standards : Co-inject commercially available or custom-synthesized analogs to confirm retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.